molecular formula C14H11BrClF2NO2S B10964191 [7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](pyrrolidin-1-yl)methanone

[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10964191
M. Wt: 410.7 g/mol
InChI Key: PLNNAAWDMHEDQY-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone: is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a pyrrolidine group attached to a benzothiophene core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms into the benzothiophene ring.

    Methoxylation: Introduction of the difluoromethoxy group.

    Pyrrolidinylation: Attachment of the pyrrolidine group to the methanone moiety.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone: undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group to alcohols or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone: has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone: can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents, which may exhibit different biological activities and chemical properties.

    Halogenated Methanones: Compounds with similar halogenation patterns but different core structures, which may have distinct reactivity and applications.

The uniqueness of 7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone lies in its specific combination of halogen atoms and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H11BrClF2NO2S

Molecular Weight

410.7 g/mol

IUPAC Name

[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H11BrClF2NO2S/c15-7-3-4-8(21-14(17)18)9-10(16)12(22-11(7)9)13(20)19-5-1-2-6-19/h3-4,14H,1-2,5-6H2

InChI Key

PLNNAAWDMHEDQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl

Origin of Product

United States

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